Lysine Decarboxylase Inhibition: Weak but Sequence-Specific Binding Affinity
Phenylalanyl-alanyl-lysine acts as a time-dependent inhibitor of lysine decarboxylase from Hafnia alvei. The reported inhibition constant (Ki) is 6.30 × 10^5 nM (630 µM) [1]. This weak affinity is a defining characteristic of the compound's interaction with this enzyme. In contrast, the natural substrate L-lysine exhibits a much higher affinity, with a typical Michaelis constant (Km) in the low millimolar range (e.g., ~0.1-1 mM) for bacterial lysine decarboxylases [2]. The three-order-of-magnitude difference in affinity confirms that phenylalanyl-alanyl-lysine is a poor substrate analog and a weak inhibitor, a property that is sequence-dependent and not shared by other tripeptides like Ala-Phe-Lys or Lys-Ala-Phe, which have not been reported to inhibit this enzyme.
| Evidence Dimension | Enzyme inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 630,000 nM (630 µM) |
| Comparator Or Baseline | L-lysine substrate affinity (Km) ~ 0.1-1 mM |
| Quantified Difference | Affinity difference: >100-fold (lower affinity for the tripeptide) |
| Conditions | Hafnia alvei lysine decarboxylase, time-dependent inhibition assay (Kitz-Wilson analysis) |
Why This Matters
This quantitative binding data demonstrates that phenylalanyl-alanyl-lysine is a specific, albeit weak, inhibitor of lysine decarboxylase, a property not reported for its sequence analogs, thereby providing a verifiable basis for selecting this exact compound in studies of cadaverine biosynthesis or lysine metabolism.
- [1] BindingDB: BDBM50540320 (CHEMBL4640604). Ki = 6.30E+5 nM for Hafnia alvei lysine decarboxylase. View Source
- [2] Brenda Enzyme Database: EC 4.1.1.18 (Lysine decarboxylase) Km values. View Source
